molecular formula C14H13NO B1439765 1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone CAS No. 1216790-93-0

1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone

Cat. No.: B1439765
CAS No.: 1216790-93-0
M. Wt: 211.26 g/mol
InChI Key: XKKPZONXQYGSIZ-UHFFFAOYSA-N
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Description

1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone is an organic compound with the molecular formula C14H13NO It is a derivative of pyridine, featuring a 4-methylphenyl group attached to the 6-position of the pyridine ring and an ethanone group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone typically involves a multi-step process. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-methylphenylpyridine.

    Condensation Reaction: The 4-methylphenylpyridine is then subjected to a condensation reaction with an appropriate ethanone derivative under acidic or basic conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification methods to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials, such as polymers and advanced composites.

Comparison with Similar Compounds

Similar Compounds

    1-[6-(4-Methoxyphenyl)pyridin-3-yl]ethanone: This compound has a methoxy group instead of a methyl group, which can influence its chemical and biological properties.

    1-[6-(4-Fluorophenyl)pyridin-3-yl]ethanone: The presence of a fluorine atom can significantly alter the compound’s reactivity and interactions.

Uniqueness

1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-[6-(4-methylphenyl)pyridin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-10-3-5-12(6-4-10)14-8-7-13(9-15-14)11(2)16/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKPZONXQYGSIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to the general Suzuki coupling of pyridine compounds, 5-acetyl-2-bromopyridine 38 (0.394 g, 1.97 mmol), 4-tolylboronic acid (0.535 g, 3.94 mmol), Na2CO3 (0.146 g, 1.38 mmol), Pd(PPh3)2Cl2 (0.042 g, 0.06 mmol, 3% Pd), acetonitrile (7.8 mL), water (7.8 mL) were heated at 80° C. for 14 h (overnight). Following the general workup and flash chromatography (SiO2, 20 g, 5% EtOAc/hexanes) coupled ketone was obtained as a white solid 41 (0.381 g, 92%); TLC Rf=0.4 (25% EtOAc/hexanes); mp 106-107.5° C.; 1H NMR (500 MHz, CDCl3) δ 9.19 (d, J=2.2 Hz, 1H), 8.24 (dd, J=8.3, 2.3 Hz, 1H), 7.95 (d, J=8.2 Hz, 2H), 7.79 (d, J=8.4 Hz, 1H), 7.29 (d, J=8.4 Hz, 2H), 2.63 (s, 3H), 2.40 (s, 3H); 13C NMR (125 MHz, CDCl3) δ 196.6, 161.0, 150.2, 140.5, 136.4, 135.5, 130.5, 129.8, 127.4, 26.8, 21.5; IR (neat cm−1) 3024, 2911, 2853, 2042, 1671, 1589, 1555, 1371, 1279, 1141, 819, 762; HRMS (DART, M++H) m/z 212.1093 (calculated for C14H14NO, 212.1075).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.394 g
Type
reactant
Reaction Step Two
Quantity
0.535 g
Type
reactant
Reaction Step Three
Quantity
0.146 g
Type
reactant
Reaction Step Four
[Compound]
Name
EtOAc hexanes
Quantity
20 g
Type
reactant
Reaction Step Five
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0.042 g
Type
catalyst
Reaction Step Seven
Name
Quantity
7.8 mL
Type
solvent
Reaction Step Eight
Quantity
7.8 mL
Type
solvent
Reaction Step Nine
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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